

# An In-depth Technical Guide to 4-Nitrophthalic Acid

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## Compound of Interest

Compound Name: 4-Nitrophthalic acid

Cat. No.: B020862

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Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of **4-Nitrophthalic acid** (CAS No. 610-27-5), a pivotal intermediate in various chemical syntheses. The document details its chemical and physical properties, experimental protocols for its synthesis and analysis, key applications, and essential safety and handling information.

## Core Properties of 4-Nitrophthalic Acid

**4-Nitrophthalic acid**, with the IUPAC name 4-nitrobenzene-1,2-dicarboxylic acid, is a significant organic compound utilized extensively in the synthesis of pharmaceuticals, dyes, and polymers.<sup>[1][2]</sup> Its molecular structure, featuring both a nitro group and two carboxylic acid functionalities, makes it a versatile chemical building block.<sup>[2][3]</sup>

Table 1: Chemical and Physical Properties of **4-Nitrophthalic Acid**

Property	Value	Source(s)
CAS Number	610-27-5	[4][5][6][7][8][9][10][11][12]
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>6</sub>	[5][7][8][9][12][13]
Molecular Weight	211.13 g/mol	[5][6][8][11][13][14]
Appearance	Light yellow to beige crystalline powder	[1][5][6][9][12]
Melting Point	159-167 °C	[1][5][6][9][12]
Boiling Point	459.5 °C at 760 mmHg	[6]
Solubility in Water	Very soluble (880 g/L)	[5][12]
pKa	2.13	[5]
Purity	Typically ≥92%, with 3-nitrophthalic acid as a common impurity	[6]

## Synthesis of 4-Nitrophthalic Acid

The preparation of **4-nitrophthalic acid** can be achieved through several routes, including the nitration of phthalic anhydride or phthalic acid.[15] However, a more convenient and high-yield method involves the hydrolysis of 4-nitrophthalimide.[15] An alternative modern approach utilizes ionic liquids for the hydrolysis of 4-nitrophthalonitrile.[13]

This protocol is adapted from a procedure outlined in Organic Syntheses.[15] It provides a reliable method for producing high-purity **4-nitrophthalic acid** with excellent yields.

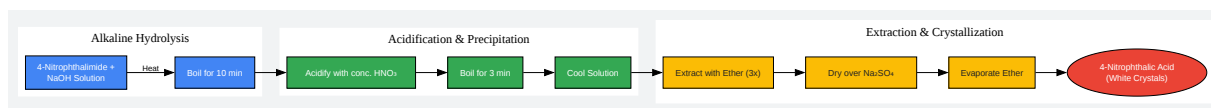
Materials:

- 4-Nitrophthalimide (80 g, 0.416 mole)
- Sodium hydroxide (26.6 g, 0.66 mole)
- Deionized water (240 cc)

- Concentrated nitric acid (sp. gr. 1.42)
- Ether
- Anhydrous sodium sulfate

Procedure:

- Alkaline Hydrolysis: Dissolve 26.6 g of sodium hydroxide in 240 cc of water in a suitable flask. Add 80 g of 4-nitrophthalimide to the solution.[\[15\]](#)
- Heat the mixture to a gentle boil and maintain for 10 minutes. The 4-nitrophthalimide will dissolve, forming the sodium salt of the corresponding phthalamic acid.[\[15\]](#)
- Acidification: Cool the solution and carefully acidify it to a neutral pH (litmus paper) with concentrated nitric acid. The color will change from red to a dirty brown, then to pale yellow upon full acidification.[\[15\]](#)
- Add an additional 70 cc of concentrated nitric acid to the solution to ensure the complete precipitation of **4-nitrophthalic acid**.[\[15\]](#)
- Boil the acidified solution for three minutes, then cool it to below room temperature.[\[15\]](#)
- Extraction: Transfer the solution to a separatory funnel and extract with three 100-cc portions of ether. Ensure thorough mixing during extraction.[\[15\]](#)
- Drying and Crystallization: Combine the ether extracts and dry them over anhydrous sodium sulfate.[\[15\]](#)
- Distill the ether until the solid product begins to separate.[\[15\]](#)
- Pour the concentrated solution into a porcelain dish and allow the remaining ether to evaporate in a fume hood. The resulting white crystals of **4-nitrophthalic acid** melt at 163–164 °C.[\[15\]](#)
- Yield: This procedure typically yields 85–87 g (96–99%) of **4-nitrophthalic acid**.[\[15\]](#)



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*Workflow for the synthesis of 4-Nitrophthalic acid.*

## Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) is a robust method for the analysis of **4-nitrophthalic acid**, particularly for separating it from its isomer, 3-nitrophthalic acid, and other impurities like phthalic acid.[16][17][18]

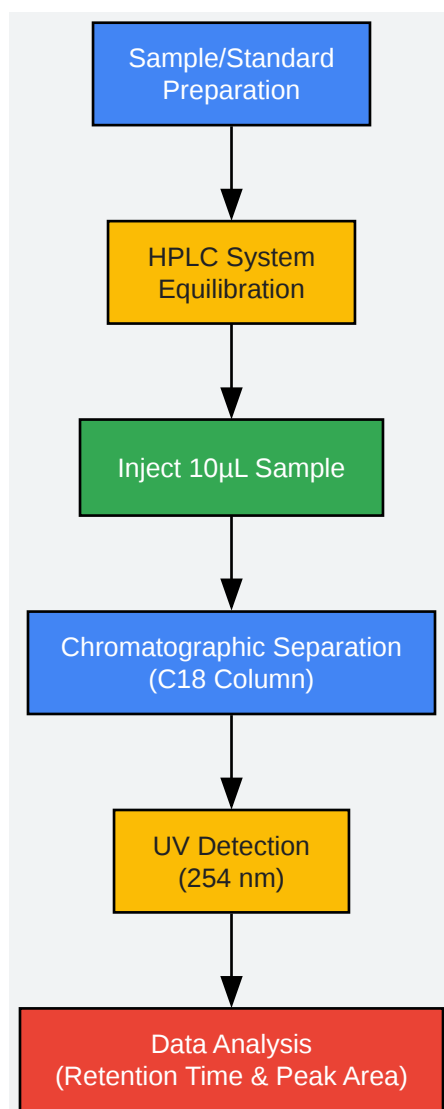
This protocol describes a reversed-phase HPLC method for the separation and quantification of **4-nitrophthalic acid** and related impurities.[18]

Instrumentation & Conditions:

- Chromatographic Column: Kromasil C18, 5 µm, 150 x 4.6 mm (I.D.)[18]
- Mobile Phase: A mixture of methanol and 0.1 M acetic acid aqueous solution (pH 2.89) in a 10:90 volume ratio.[18]
- Flow Rate: 1.0 mL/min[18]
- Column Temperature: 30 °C[18]
- Detection Wavelength: 254 nm[18]
- Injection Volume: 10 µL[18]

Procedure:

- **Standard/Sample Preparation:** Prepare standard solutions of **4-nitrophthalic acid**, 3-nitrophthalic acid, and phthalic acid in a suitable solvent (e.g., the mobile phase). Prepare samples by dissolving the test material in the same solvent.
- **System Equilibration:** Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- **Injection:** Inject 10  $\mu\text{L}$  of the standard or sample solution onto the column.[\[18\]](#)
- **Data Acquisition:** Record the chromatogram for a sufficient duration to allow for the elution of all components.
- **Analysis:** Identify the peaks based on their retention times. Under these conditions, typical retention times are approximately 15.5 minutes for **4-nitrophthalic acid**, 7.0 minutes for 3-nitrophthalic acid, and 20.4 minutes for phthalic acid.[\[18\]](#) Quantification can be performed by comparing the peak areas with those of the standards.



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*General workflow for the HPLC analysis of **4-Nitrophthalic acid**.*

## Applications in Research and Drug Development

**4-Nitrophthalic acid** is a crucial intermediate with diverse applications:

- **Pharmaceutical Synthesis:** It is a key building block in the synthesis of Active Pharmaceutical Ingredients (APIs).[3] Notably, it is used in the manufacturing of Apremilast, a medication for treating inflammatory conditions like psoriasis.[3]
- **Impurity Reference Standard:** In the pharmaceutical industry, high-purity **4-nitrophthalic acid** serves as a reference standard for developing and validating analytical methods to

detect and quantify impurities in final drug products, which is essential for regulatory compliance and patient safety.[3]

- **Dyes and Pigments:** The compound is widely used in the synthesis of various dyes and pigments.[2]
- **Materials Science:** It serves as a precursor for creating novel polymers, resins, and other specialty chemicals with tailored properties such as thermal stability or specific optical characteristics.[2]

## Safety and Handling

**4-Nitrophthalic acid** is considered a hazardous substance and requires careful handling.[4][11][14] Adherence to safety protocols is paramount to prevent exposure and ensure a safe laboratory environment.

Table 2: Hazard Identification and Safety Precautions

Hazard Category	Description	Precautionary Measures
Skin Irritation	Causes skin irritation (H315). [11][19]	Wear protective gloves and clothing. Wash skin thoroughly after handling.[4][10][11]
Eye Irritation	Causes serious eye irritation (H319).[11][19]	Wear safety goggles or a face shield.[4][10] In case of contact, rinse cautiously with water for several minutes.[11]
Respiratory Irritation	May cause respiratory tract irritation (H335).[11][19]	Avoid breathing dust. Use only in a well-ventilated area.[4][11]
Combustibility	Solid is combustible; dust may form an explosive mixture with air.[4][10][14]	Avoid dust formation. Keep away from ignition sources. Use appropriate fire-extinguishing media (water spray, dry chemical).[11][12]
Incompatibilities	Strong oxidizing agents, strong bases.[1][5][10]	Store in a cool, dry, well-ventilated place away from incompatible materials.[1][4][10]
Decomposition	Hazardous decomposition products include nitrogen oxides (NO <sub>x</sub> ), carbon monoxide (CO), and carbon dioxide (CO <sub>2</sub> ).[4][5]	N/A

Personal Protective Equipment (PPE): When handling **4-nitrophthalic acid**, appropriate PPE, including gloves, safety glasses, and a lab coat, is essential.[1] For procedures that may generate dust, a NIOSH-approved respirator (e.g., N95) should be used.

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